(R)-Sulindac Methyl Ester is a derivative of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic properties. Sulindac itself is classified as an arylalkanoic acid and is commonly marketed under the brand name Clinoril. The methyl ester form is synthesized to enhance the pharmacological properties of the parent compound, potentially improving its efficacy and bioavailability.
Sulindac Methyl Ester can be derived from Sulindac through various synthetic methods involving chemical modifications. The methyl ester form may offer distinct advantages in terms of solubility and absorption when compared to the parent compound.
The synthesis of (R)-Sulindac Methyl Ester involves several methods, with one notable approach being the reaction of Sulindac with methanol in the presence of boron trifluoride diethyl etherate as a catalyst. This method typically yields high purity products.
(R)-Sulindac Methyl Ester has a complex molecular structure characterized by multiple functional groups:
COC(=O)CC1=C(C)\C(=C\c2ccc(SC)cc2)\c3ccc(F)cc13
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10-[3][6]
(R)-Sulindac Methyl Ester participates in various chemical reactions that can modify its structure and enhance its biological activity:
The mechanism of action for (R)-Sulindac Methyl Ester is closely related to that of Sulindac. It primarily acts through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis:
The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-resolution Mass Spectrometry (HRMS), confirming its identity and purity .
(R)-Sulindac Methyl Ester has several scientific applications:
The stereoselective construction of the chiral sulfoxide moiety in (R)-sulindac methyl ester represents a significant synthetic challenge due to the compound's Z-configuration and acid-sensitive indene scaffold. Titanium(IV)-based catalytic systems have emerged as the most effective methodology for achieving high enantiomeric excess (ee). The benchmark protocol employs a 1:2 complex of titanium(IV) isopropoxide with (S,S)-hydrobenzoin, which facilitates the enantioselective oxidation of the prochiral sulfide precursor using tert-butyl hydroperoxide (TBHP) as the oxidant. This system achieves 94-96% ee for the (R)-sulfoxide configuration under optimized conditions (dichloromethane solvent, -20°C, 24h reaction time) [5]. The chiral diol ligand exerts precise stereocontrol through a well-organized transition state where the sulfide substrate coordinates axially to the titanium center, positioning the prochiral sulfur atom for stereoselective oxygen transfer from the activated hydroperoxide [5].
Alternative oxidation systems have demonstrated variable success:
Table 1: Performance Comparison of Catalytic Systems for (R)-Sulindac Sulfoxide Synthesis
Catalyst System | Oxidant | Solvent | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Ti(OiPr)₄/(S,S)-hydrobenzoin | TBHP | CH₂Cl₂ | -20 | 94-96 | 48-50 |
Fe(III)-salen | H₂O₂ | Ethanol | 25 | 88-92 | 69-71 |
Vanadyl-BINOL | CumOOH | Toluene | 0 | 70-75 | 65 |
Aspergillus terreus | O₂ | Aqueous | 30 | 45-50 | 38 |
Critical reaction parameters for titanium-mediated oxidation include:
The synthetic strategy proceeds through enantioselective oxidation of the methyl ester precursor rather than sulindac acid itself, as the carboxylic acid functionality promotes racemization of the sulfoxide chiral center under reaction conditions. This necessitates a telescoped synthesis where the enantiomerically enriched sulfoxide ester is carried forward without isolation of intermediates [5].
While catalytic asymmetric oxidation provides direct access to the (R)-enantiomer, resolution techniques remain valuable for obtaining both sulindac methyl ester epimers from racemic mixtures. Three principal methodologies have been developed:
Enzymatic Kinetic Resolution: Lipase-catalyzed transesterification demonstrates moderate enantioselectivity (E=25-30) using vinyl acetate as acyl donor. The (S)-enantiomer undergoes preferential acetylation at the ester moiety, enabling separation of unreacted (R)-sulindac methyl ester with 85-88% ee after 40% conversion [5]. This approach suffers from limited substrate solubility in aqueous-organic biphasic systems and enzyme inhibition at high substrate loadings (>50mM).
Chiral Auxiliary-Mediated Diastereomeric Separation: Covalent attachment of (1R,2S)-norephedrine generates diastereomeric amides separable by silica gel chromatography. Subsequent cleavage regenerates enantiopure ester with >99% ee but introduces a 3-step sequence that diminishes overall yield to 35-40%. This method proves advantageous for multigram preparations where chromatographic separation efficiency offsets additional synthetic steps [8].
Preparative Chiral Supercritical Fluid Chromatography (SFC): Modern SFC using immobilized amylose-based stationary phases (Chiralpak IA-3) achieves baseline resolution of racemic sulindac methyl ester. The technique offers >98% ee for both enantiomers with 90% recovery, albeit requiring specialized instrumentation. The method's scalability is demonstrated at the 10-gram scale using stacked injection protocols [5].
Table 2: Resolution Techniques for Sulindac Methyl Ester Enantiomers
Method | Principle | Max ee (%) | Yield (%) | Scale (g) | Key Limitation |
---|---|---|---|---|---|
Lipase CAL-B | Kinetic resolution | 88 | 35 | 1-5 | Low enantioselectivity |
(1R,2S)-Norephedrine | Diastereomeric separation | >99 | 40 | 5-50 | Multi-step synthesis |
Prep SFC | Enantiomeric separation | 98 | 45 | 1-10 | Instrument dependent |
Chiral Co-crystallization | Diastereomeric salt formation | 95 | 30 | 1-20 | Limited resolving agents |
The choice between asymmetric synthesis and resolution strategies involves trade-offs:
Methyl esterification serves dual purposes in sulindac chemistry: enhancing metabolic stability and enabling further structural diversification. Two principal methodologies have been optimized for converting sulindac acid to its methyl ester derivative while preserving the labile Z-configuration and chiral sulfoxide integrity:
Acid-Catalyzed Fischer Esterification:
Thionyl Chloride Activation Protocol:
Table 3: Methyl Esterification Method Comparison for Sulindac Derivatives
Method | Reaction Time (h) | Temperature (°C) | Yield (%) | Z/E Ratio | Sulfoxide Racemization (%) |
---|---|---|---|---|---|
Fischer (H₂SO₄) | 6 | 65 | 95-99 | >98:2 | 3-5 |
SOCl₂/MeOH | 2 | 0→25 | 90-96 | >99:1 | <1 |
DCC/DMAP | 12 | 25 | 85 | 97:3 | 2 |
TMS-diazomethane | 0.5 | -10 | 98 | >99:1 | 8-10 |
The Z-configuration preservation represents the most significant challenge during esterification. Nuclear Overhauser Effect (NOE) spectroscopy confirms configuration retention when reaction temperatures remain below 70°C. The thionyl chloride method demonstrates superiority for acid-sensitive derivatives due to its mild conditions. The resulting methyl ester serves as a versatile intermediate for:
Sulfoximine derivatives of sulindac methyl ester represent a strategically important class of bioisosteres with improved target engagement profiles. The transformation involves nitrogen transfer to the sulfoxide sulfur atom, converting the stereogenic sulfur center to a tetrahedral sulfoximine with retention of configuration:
Optimized Sulfoximination Protocol:
The reaction proceeds through an iodonium intermediate where hypervalent iodine activates the sulfoxide toward nucleophilic attack by ammonia equivalents. The ammonium carbamate serves as both nitrogen source and base, preventing N-H acidity from promoting epimerization. This methodology has been successfully applied to both sulindac acid and methyl ester precursors, with the ester derivative demonstrating superior solubility during purification [1].
Biological Significance:Sulfoximine derivatives exhibit a remarkable shift in biological activity profiles compared to the parent sulindac methyl ester:
Table 4: Antitumor Activity of Sulindac Methyl Ester Sulfoximine Derivatives
Cancer Cell Line | Sulindac Methyl Ester IC₅₀ (μM) | Sulfoximine Derivative IC₅₀ (μM) | Fold Improvement |
---|---|---|---|
U-87 glioblastoma | 52.3 ± 3.1 | 18.7 ± 1.2 | 2.8 |
MCF-7 breast cancer | 48.9 ± 2.8 | 15.3 ± 0.9 | 3.2 |
HepG2 hepatocellular | 56.1 ± 3.3 | 22.4 ± 1.4 | 2.5 |
CaCo-2 colon cancer | 43.7 ± 2.1 | 12.6 ± 0.8 | 3.5 |
HeLa cervical | 39.8 ± 1.9 | 11.2 ± 0.7 | 3.6 |
Structure-activity relationship studies reveal:
The sulfoximine functionality enables additional hydrogen bonding interactions with biological targets while maintaining favorable physicochemical properties (log P = 2.1 ± 0.3). These derivatives undergo cytochrome P450-mediated metabolism to sulfone analogs, providing prodrug potential [1].
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9